

# MDH1-coupled enzymatic assay for iGOT1-01 activity

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Compound of Interest		
Compound Name:	iGOT1-01	
Cat. No.:	B1674425	Get Quote

# **Application Note & Protocol**

Topic: MDH1-Coupled Enzymatic Assay for Determining the Inhibitory Activity of **iGOT1-01** on Aspartate Aminotransferase 1 (GOT1)

Audience: Researchers, scientists, and drug development professionals.

#### Introduction

Aspartate aminotransferase 1 (GOT1), also known as glutamate oxaloacetate transaminase 1, is a critical enzyme in amino acid metabolism.[1] In certain pathologies, such as pancreatic cancer, malignant cells exhibit a dependency on GOT1-mediated metabolic pathways to maintain redox homeostasis and support proliferation.[1] This dependency makes GOT1 a compelling target for therapeutic intervention. The small molecule **iGOT1-01** has been identified as an inhibitor of GOT1.[1][2]

To accurately characterize the potency of inhibitors like **iGOT1-01**, a robust and reliable enzymatic assay is essential. This document provides a detailed protocol for an MDH1-coupled enzymatic assay. In this system, the activity of GOT1 is measured indirectly by coupling the production of its product, oxaloacetate, to a second reaction catalyzed by malate dehydrogenase 1 (MDH1).[2] This secondary reaction consumes NADH, which can be monitored in real-time via changes in fluorescence or absorbance, providing a quantitative measure of GOT1 activity.[2][3]



# **Principle of the Assay**

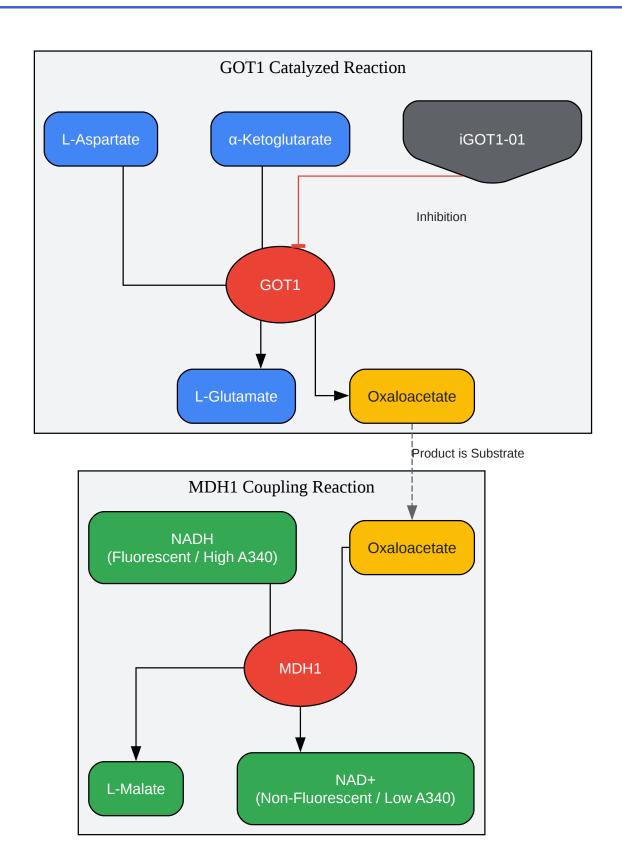
The MDH1-coupled assay is a two-step enzymatic reaction:

- GOT1 Reaction: Aspartate aminotransferase (GOT1) catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, producing L-glutamate and oxaloacetate.
- MDH1 Coupling Reaction: The oxaloacetate produced by GOT1 is immediately used as a substrate by malate dehydrogenase 1 (MDH1). MDH1 catalyzes the reduction of oxaloacetate to L-malate, a reaction that involves the simultaneous oxidation of NADH to NAD+.[2][4]

The rate of GOT1 activity is directly proportional to the rate of NADH consumption. This consumption can be monitored by measuring the decrease in NADH fluorescence (Excitation: 350 nm, Emission: 460 nm) or the decrease in absorbance at 340 nm.[2][3] The inhibitory effect of a compound like **iGOT1-01** is determined by measuring the reduction in the rate of NADH consumption in its presence.

# Visualization of Pathways and Workflows Enzymatic Reaction Pathway



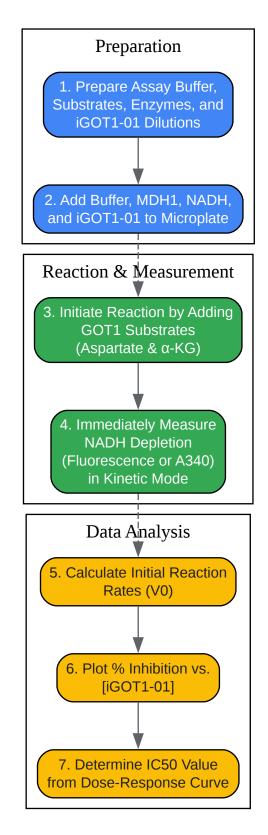


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Caption: Enzymatic cascade of the GOT1/MDH1 coupled assay.



## **Experimental Workflow**



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Caption: Step-by-step experimental workflow for IC50 determination.

# **Quantitative Data Summary**

The inhibitory potency of **iGOT1-01** against GOT1 has been quantified using the MDH1-coupled assay. The half-maximal inhibitory concentration (IC50) values are summarized below.

Compound	Assay Method	Target Enzyme	Reported IC50 (μΜ)	Reference
iGOT1-01	GOT1/MDH1 Coupled	GOT1	84.6	[2]
iGOT1-01	GOT1/MDH1 Coupled	GOT1	85	[1]

Note: **iGOT1-01** showed no significant inhibitory activity against MDH1 alone at concentrations up to 100  $\mu$ M.[1][2]

# **Experimental Protocol**

This protocol details the procedure for determining the IC50 value of **iGOT1-01** for human GOT1 using the MDH1-coupled assay by monitoring NADH fluorescence.

### **Materials and Reagents**

- Enzymes:
  - Recombinant Human GOT1
  - Malate Dehydrogenase 1 (MDH1)
- Substrates & Cofactors:
  - L-Aspartic acid
  - α-Ketoglutaric acid (α-KG)
  - β-Nicotinamide adenine dinucleotide, reduced form (NADH)



- Inhibitor:
  - iGOT1-01
- Buffer and Other Reagents:
  - Tris-HCl or HEPES buffer (pH 7.4 8.0)
  - DMSO (for dissolving inhibitor)
  - Bovine Serum Albumin (BSA, optional, to prevent enzyme denaturation)
  - 96-well black, flat-bottom microplates (for fluorescence)
- Equipment:
  - Microplate reader with fluorescence detection (Excitation/Emission filters for ~350/460 nm)
  - Multichannel pipette
  - Incubator or temperature-controlled plate reader (30°C or 37°C)

#### **Stock Solution Preparation**

- Assay Buffer: Prepare a 100 mM Tris-HCl or HEPES buffer, pH 7.5.
- NADH Stock (10 mM): Dissolve NADH powder in assay buffer. Prepare fresh and keep on ice, protected from light.
- MDH1 Stock (0.1 mg/mL): Reconstitute lyophilized MDH1 in assay buffer. Store on ice.
- GOT1 Stock: Reconstitute or dilute GOT1 to a working concentration in assay buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
- Substrate Mix (10X): Prepare a solution containing L-aspartate and α-KG in assay buffer.
   Final assay concentrations will need to be optimized, but starting points are often near the Km values.



• **iGOT1-01** Stock (10 mM): Dissolve **iGOT1-01** in 100% DMSO. Create serial dilutions in DMSO to prepare for the dose-response curve.

## **Assay Procedure**

The following volumes are for a final reaction volume of 200  $\mu$ L per well in a 96-well plate. Adjust volumes as needed.

- Prepare Inhibitor Plate: In a separate 96-well plate, perform serial dilutions of the iGOT1-01
  DMSO stock. Then, dilute these into assay buffer to create working solutions (e.g., 20X
  concentration) with a constant final DMSO concentration (e.g., <1%).</li>
- Prepare Master Mix: Prepare a master mix containing assay buffer, MDH1, and NADH. For each 200 μL reaction, the final concentrations should be:
  - MDH1: 0.3 μg/mL[2]
  - NADH: 250 μM[2]
- Set up the Reaction Plate:
  - Add 170 μL of the Master Mix to each well.
  - $\circ$  Add 10  $\mu$ L of the appropriate **iGOT1-01** dilution or vehicle control (DMSO in assay buffer) to each well.
  - Include "no enzyme" controls (add buffer instead of GOT1) and "no inhibitor" controls (add vehicle).
  - Add 10 μL of the GOT1 enzyme solution to all wells except the "no enzyme" controls.
  - Mix gently and incubate for 10-15 minutes at the desired temperature (e.g., 30°C) to allow the inhibitor to bind to GOT1.
- Initiate the Reaction:
  - Place the plate in the microplate reader and allow it to equilibrate to the assay temperature.



- $\circ$  Initiate the reaction by adding 10  $\mu$ L of the 10X Substrate Mix (L-aspartate and  $\alpha$ -KG) to all wells.
- Data Acquisition:
  - Immediately begin reading the plate in kinetic mode.
  - Measure the decrease in NADH fluorescence (Ex: 350 nm, Em: 460 nm) every 30-60 seconds for 15-30 minutes.

#### **Data Analysis**

- Calculate Reaction Rates: For each well, determine the initial linear rate of reaction (V₀) by
  plotting fluorescence versus time and calculating the slope of the linear portion of the curve.
- Calculate Percent Inhibition: Use the rates from the control (no inhibitor, V\_control) and inhibitor-treated wells (V\_inhibitor) to calculate the percent inhibition for each iGOT1-01 concentration: % Inhibition = (1 (V inhibitor / V control)) \* 100
- Determine IC50: Plot the percent inhibition against the logarithm of the iGOT1-01
  concentration. Fit the data to a four-parameter logistic (or similar sigmoidal dose-response)
  curve to determine the IC50 value, which is the concentration of iGOT1-01 that causes 50%
  inhibition of GOT1 activity.

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